2,5-Dichloro-4-(difluoromethoxy)benzoic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of 2,5-Dichloro-4-(difluoromethoxy)benzoic acid follows International Union of Pure and Applied Chemistry conventions for substituted benzoic acids. The official International Union of Pure and Applied Chemistry name is "this compound," which precisely describes the substitution pattern on the benzene ring. The compound is assigned Chemical Abstracts Service registry number 1803817-86-8, providing a unique identifier for chemical databases and regulatory purposes. In chemical databases, the compound is catalogued under PubChem Compound Identification Number 119002464, facilitating standardized access to its structural and property information.
The systematic naming reflects the priority given to the carboxylic acid functional group as the principal functional group, with numbering beginning from the carbon bearing the carboxyl group. The chlorine substituents occupy positions 2 and 5 relative to the carboxylic acid, while the difluoromethoxy group is located at position 4. Alternative nomenclature includes "Benzoic acid, 2,5-dichloro-4-(difluoromethoxy)-" which follows the Chemical Abstracts Service naming convention where the parent compound is listed first followed by substituent descriptions. The compound also carries the Environmental Protection Agency Distributed Structure-Searchable Toxicity Database identifier DTXSID001241376, linking it to environmental and toxicological databases.
Properties
IUPAC Name |
2,5-dichloro-4-(difluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O3/c9-4-2-6(15-8(11)12)5(10)1-3(4)7(13)14/h1-2,8H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENIDNAGQKEWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001241376 | |
| Record name | Benzoic acid, 2,5-dichloro-4-(difluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001241376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803817-86-8 | |
| Record name | Benzoic acid, 2,5-dichloro-4-(difluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803817-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,5-dichloro-4-(difluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001241376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2,5-Dichlorobenzoic Acid Intermediate
A key intermediate, 2,5-dichlorobenzoic acid, is prepared as a precursor step:
- Method: Reaction of p-dichlorobenzene with phosgene to form 2,5-dichlorobenzoyl chloride, followed by hydrolysis to yield 2,5-dichlorobenzoic acid.
- Reaction conditions: Use of cobalt(II) naphthenate as a catalyst, diisobutyl adipate as solvent at 78°C for 2 hours.
- Yield: Approximately 97% yield reported.
- Purification: Multiple washing steps with potassium chloride, oxalic acid, potassium sulfate, methyl tert-butyl ether, and hydrogen furan solutions; followed by distillation under reduced pressure to isolate pure acid.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| p-Dichlorobenzene + Phosgene | Catalyzed by cobalt(II) naphthenate, 78°C | 2,5-Dichlorobenzoyl chloride intermediate |
| Hydrolysis | Acidic aqueous work-up | 2,5-Dichlorobenzoic acid (97% yield) |
Source: ChemicalBook synthesis data for 2,5-Dichlorobenzoic acid
Introduction of Difluoromethoxy Group
The difluoromethoxy group is introduced by etherification reactions on suitably substituted benzoic acid derivatives or benzaldehyde intermediates:
- Example: Preparation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid uses 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde as starting material.
- Oxidation: The aldehyde is oxidized to the corresponding benzoic acid using sodium chlorite in the presence of sulfamic acid and glacial acetic acid.
- Reaction conditions: Room temperature stirring for 1 hour; subsequent addition of water to precipitate the acid.
- Yield: High yield of 97% reported.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Aldehyde + Sodium chlorite | Sulfamic acid, glacial acetic acid, RT, 1h | Conversion to benzoic acid |
Source: ChemicalBook synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Direct Synthesis of this compound
While explicit direct synthetic routes to this compound are limited in publicly available literature, related methods can be inferred from patent and research data on structurally similar compounds:
- Approach: Starting from 2,5-dichlorobenzoic acid or its acid chloride derivative, the difluoromethoxy group can be introduced via nucleophilic aromatic substitution or via intermediate benzaldehydes.
- Example from related compounds: Preparation of difluoromethoxy-substituted benzoic acids involves reaction of hydroxy-substituted benzaldehydes with difluoromethylating agents, followed by oxidation to the acid.
- Reaction conditions: Use of N,N-dimethylformamide as solvent, potassium carbonate as base, and heating to 70–80°C for several hours.
- Purification: Column chromatography or recrystallization to isolate pure products.
- Yield: Moderate to high yields (60-97%) depending on step and conditions.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Hydroxybenzaldehyde + Difluoromethylating agent | K2CO3, DMF, 70-80°C, 3h | Difluoromethoxybenzaldehyde intermediate |
| Oxidation of aldehyde | Sodium chlorite, sulfamic acid, acetic acid, RT | Difluoromethoxybenzoic acid derivative |
Source: Patent WO2005026095A1 and research articles on roflumilast impurities and related compounds
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 2,5-Dichlorobenzoic acid synthesis | p-Dichlorobenzene + Phosgene; Co(II) catalyst; 78°C, 2h | 97 | Hydrolysis and multiple washing steps |
| Difluoromethoxy group introduction | Hydroxybenzaldehyde + Difluoromethylating agent; K2CO3, DMF, 70-80°C, 3h | 60-90 | Followed by oxidation to acid |
| Aldehyde oxidation to acid | Sodium chlorite, sulfamic acid, glacial acetic acid, RT, 1h | 97 | Precipitation and vacuum drying |
| Final purification | Column chromatography, recrystallization | - | Ensures purity for pharmaceutical use |
Research Findings and Notes on Process Optimization
- The use of sodium chlorite oxidation in mild acidic media (sulfamic acid/acetic acid) is effective for aldehyde to acid conversion with high yield and purity.
- Potassium carbonate in DMF is a common base/solvent system for nucleophilic substitution to install difluoromethoxy groups.
- Temperature control (70–80°C) and reaction time (3 hours) are critical for complete conversion.
- Acid chloride intermediates are useful for coupling reactions but require careful handling due to reactivity.
- Multiple washing and purification steps are essential to remove inorganic salts and residual solvents, ensuring high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Substituted Derivatives: Products with various functional groups replacing the chlorine atoms.
Quinones and Hydroquinones: Products of oxidation and reduction reactions.
Esters and Amides: Products of esterification and amidation reactions.
Scientific Research Applications
2,5-Dichloro-4-(difluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of chlorine and difluoromethoxy groups can influence the compound’s binding affinity and specificity towards its targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 2,5-dichloro-4-(difluoromethoxy)benzoic acid and related halogenated benzoic acids:
*Estimated based on atomic weights (Cl: ~35.45, F: ~19.00, O: ~16.00, C: ~12.01, H: ~1.01).
Key Comparisons:
Halogen Effects :
- Chlorine vs. Fluorine : Chlorine atoms (as in the target compound) increase molecular weight and lipophilicity compared to fluorine analogs (e.g., 4-(difluoromethoxy)-2,5-difluorobenzoic acid). Chlorine’s larger atomic radius and lower electronegativity enhance steric effects and reduce solubility in polar solvents .
- Electron-Withdrawing Groups : The difluoromethoxy group (-OCHF₂) in the target compound is more electron-withdrawing than methoxy (-OCH₃) or methyl (-CH₃) groups, lowering the pKa of the benzoic acid (increasing acidity) .
Synthetic Routes :
- The synthesis of halogenated benzoic acids often involves halogenation (e.g., using Cl₂ or F₂ gas) or coupling reactions (e.g., Suzuki-Miyaura for boronic acid intermediates) . For the target compound, chlorination steps would replace fluorination methods used in analogs like 4-(difluoromethoxy)-2,5-difluorobenzoic acid .
Q & A
Q. What synthetic methodologies are recommended for 2,5-Dichloro-4-(difluoromethoxy)benzoic acid, and how can reaction efficiency be improved?
- Methodological Answer : The compound can be synthesized via multi-step halogenation and functional group substitution. A typical approach involves:
Hydrazide Formation : React 2,4-dichlorophenoxyacetic acid with hydrazine to form the hydrazide intermediate (65% yield, 141–143°C) .
Cyclization : Reflux the hydrazide in DMSO for 18 hours to form a triazole intermediate.
Substitution : Introduce difluoromethoxy groups via nucleophilic substitution using chlorodifluoromethane under basic conditions.
Optimization Tips :
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
Q. Which preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against cyclooxygenase (COX) isoforms due to its salicylic acid backbone. Use fluorometric assays with IC determination .
- Antimicrobial Screening : Perform disk diffusion assays against E. coli and S. aureus at 100 µg/mL, comparing zones of inhibition to controls .
- Cytotoxicity : Use MTT assays on human fibroblast cells (LD > 500 µg/mL indicates low toxicity) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
- Methodological Answer : Apply hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to:
Calculate electrostatic potential surfaces (EPS) to identify electrophilic/nucleophilic sites.
Simulate F NMR chemical shifts (δ ~ -120 ppm for CF groups) .
Compare theoretical vs. experimental vibrational spectra (e.g., C-F stretches at 1100–1250 cm) .
Software : Gaussian 16 or ORCA, with solvent corrections (e.g., PCM for DMSO) .
Q. How can contradictions between experimental and computational reactivity data be resolved?
- Methodological Answer : Discrepancies often arise from solvation or transition-state effects. Strategies include:
Solvent Modeling : Re-run DFT calculations with explicit solvent molecules (e.g., DMSO or water) .
Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates and compare with Arrhenius predictions from DFT .
Isotopic Labeling : Track O in carboxyl groups to validate hydrolysis mechanisms .
Q. What strategies enhance regioselectivity during halogenation steps in synthesis?
- Methodological Answer : To control halogen placement:
Directing Groups : Use nitro or methoxy groups to orient electrophilic substitution (e.g., para-chlorination guided by meta-directing groups) .
Catalytic Systems : Employ Cu(I) catalysts for Ullmann-type coupling to install difluoromethoxy groups selectively .
Low-Temperature Halogenation : Perform reactions at -20°C to minimize polychlorination byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
